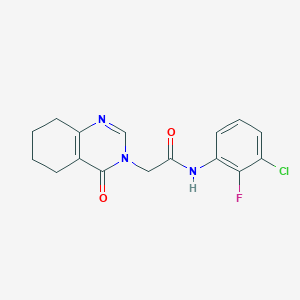
N-(3-chloro-2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C16H15ClFN3O2 and its molecular weight is 335.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-chloro-2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a synthetic compound with potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it a candidate for further investigation in pharmacology and medicinal chemistry.
- Molecular Formula : C16H15ClFN3O2
- Molecular Weight : 335.76 g/mol
- CAS Number : 1251629-25-0
The biological activity of this compound may be attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Similar compounds have shown promising activity against bacteria such as Staphylococcus aureus and Escherichia coli, indicating that this compound could possess similar properties .
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of related compounds revealed that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 100 to 400 µg/mL, suggesting that this compound could potentially fall within this range if tested .
Cytotoxicity and Selectivity
Research on similar quinazoline derivatives has indicated varying levels of cytotoxicity towards human cell lines. It is crucial to assess the selectivity index of this compound in comparison to its antimicrobial effects to ensure therapeutic viability.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial properties of synthesized quinazoline derivatives.
- Methodology : Compounds were tested against clinical isolates of E. coli and S. aureus using standard broth microdilution methods.
- Results : Several derivatives showed MIC values comparable to standard antibiotics like ampicillin, indicating potential for development as new antimicrobial agents .
- Cytotoxicity Assessment :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C16H15ClFN3O2 |
| Molecular Weight | 335.76 g/mol |
| CAS Number | 1251629-25-0 |
| Antimicrobial Activity (MIC) | 100 - 400 µg/mL |
| Cytotoxicity | Selective towards cancer cells |
Propiedades
IUPAC Name |
N-(3-chloro-2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O2/c17-11-5-3-7-13(15(11)18)20-14(22)8-21-9-19-12-6-2-1-4-10(12)16(21)23/h3,5,7,9H,1-2,4,6,8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKCOBJEHIOIGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C=N2)CC(=O)NC3=C(C(=CC=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













